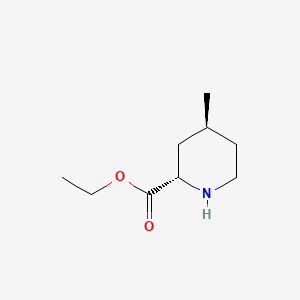
(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate
Vue d'ensemble
Description
An intermediate in the preparation of Argatroban
Activité Biologique
(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, a chiral piperidine derivative, has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This compound is characterized by two chiral centers, which significantly influence its interaction with biological targets and its potential therapeutic applications.
The molecular formula of this compound is with a molar mass of approximately 171.24 g/mol. The compound features a piperidine ring substituted with ethyl and methyl groups, alongside a carboxylate functional group. This structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate enzyme activity and influence several biological processes, including metabolic pathways and signal transduction mechanisms. The specific mechanism of action often depends on the target proteins involved and the cellular context in which the compound operates.
Enzyme Interaction
Research indicates that this compound can interact with enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain enzymes that play crucial roles in the biosynthesis of neurotransmitters .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Neuroprotective Effects
In neurobiology, this compound has been investigated for its neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Neuroprotective Study : A study published in Journal of Neurochemistry highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The results suggested a significant reduction in cell death rates compared to control groups .
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus, with minimal inhibitory concentrations lower than those of conventional antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate | 74892-82-3 | Moderate enzyme inhibition |
| Ethyl piperidine-2-carboxylate | 77034-33-4 | Limited antimicrobial effects |
| Methyl 2-piperidinecarboxylate | 41994-45-0 | Weak neuroprotective properties |
This table illustrates that while related compounds may share structural similarities, their biological activities can vary significantly due to differences in stereochemistry and functional group positioning.
Propriétés
IUPAC Name |
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBNOCBWSUHAAA-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H](CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














